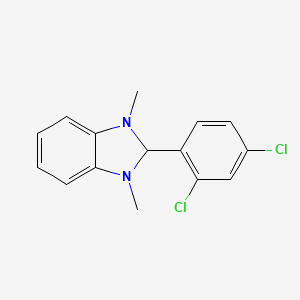

2-(2,4-dichlorophenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,4-Dichlorphenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazol ist eine chemische Verbindung, die für ihre einzigartigen Strukturmerkmale und potenziellen Anwendungen in verschiedenen Bereichen bekannt ist. Diese Verbindung weist einen Benzimidazol-Kern auf, eine kondensierte bicyclische Struktur, die aus Benzol- und Imidazolringen besteht. Das Vorhandensein von zwei Chloratomen am Phenylring und zwei Methylgruppen am Benzimidazolring trägt zu seinem besonderen chemischen Verhalten bei.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2,4-Dichlorphenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazol beinhaltet typischerweise die Kondensation von 2,4-Dichloroanilin mit 1,2-Dimethylbenzimidazol unter sauren Bedingungen. Die Reaktion wird in Gegenwart eines geeigneten Katalysators wie Salzsäure oder Schwefelsäure bei erhöhten Temperaturen durchgeführt. Das Reaktionsgemisch wird anschließend durch Umkristallisation oder Chromatographie gereinigt, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion dieser Verbindung großtechnische Batch- oder kontinuierliche Verfahren umfassen. Der Einsatz von automatisierten Reaktoren und fortschrittlichen Reinigungsverfahren gewährleistet eine hohe Ausbeute und Reinheit des Endprodukts. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz zu maximieren.

Analyse Chemischer Reaktionen

Reaktionstypen

2-(2,4-Dichlorphenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Benzimidazolderivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Dihydrobenzimidazolderivaten führen.

Substitution: Die Chloratome am Phenylring können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Nucleophile wie Amine, Thiole und Alkoxide werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Benzimidazolderivate, die unterschiedliche chemische und biologische Eigenschaften aufweisen können.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine antimikrobiellen und antifungalen Eigenschaften untersucht.

Medizin: Wird auf sein Potenzial als Therapeutikum bei der Behandlung verschiedener Krankheiten untersucht.

Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und chemischen Verfahren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-(2,4-Dichlorphenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of 2-(2,4-dichlorophenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,4-Dichlorphenoxyessigsäure: Ein systemisches Herbizid mit einer ähnlichen Dichlorphenylstruktur.

N-(2,4-Dichlorphenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamid: Eine Verbindung mit ähnlichen strukturellen Merkmalen und potenzieller biologischer Aktivität.

Einzigartigkeit

2-(2,4-Dichlorphenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazol zeichnet sich durch seine einzigartige Kombination aus einem Benzimidazol-Kern und Dichlorphenyl-Substituenten aus. Diese strukturelle Anordnung verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht.

Eigenschaften

Molekularformel |

C15H14Cl2N2 |

|---|---|

Molekulargewicht |

293.2 g/mol |

IUPAC-Name |

2-(2,4-dichlorophenyl)-1,3-dimethyl-2H-benzimidazole |

InChI |

InChI=1S/C15H14Cl2N2/c1-18-13-5-3-4-6-14(13)19(2)15(18)11-8-7-10(16)9-12(11)17/h3-9,15H,1-2H3 |

InChI-Schlüssel |

NFLPTNAGQWPKFX-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(N(C2=CC=CC=C21)C)C3=C(C=C(C=C3)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.